N,n-diisopropylamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,n-diisopropylamine hydrobromide is an organic compound with the molecular formula C₆H₁₆BrN and a molecular weight of 182.102 g/mol . It is a white to light yellow crystalline solid that is soluble in water. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
N,n-diisopropylamine hydrobromide can be synthesized through the reaction of diisopropylamine with hydrobromic acid. The reaction typically involves mixing diisopropylamine with an aqueous solution of hydrobromic acid under controlled temperature conditions. The resulting product is then purified through recrystallization to obtain pure this compound .
Chemical Reactions Analysis
N,n-diisopropylamine hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form various products.
Condensation Reactions: It can react with carbonyl compounds to form imines or enamines.
Common reagents used in these reactions include organolithium reagents, alkyl halides, and carbonyl compounds. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N,n-diisopropylamine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imines and enamines.
Biology: It is used in the synthesis of biologically active compounds and as a precursor in the preparation of pharmaceuticals.
Medicine: It is involved in the synthesis of various medicinal compounds, including anesthetics and analgesics.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,n-diisopropylamine hydrobromide involves its ability to act as a nucleophile in various chemical reactions. It can donate a pair of electrons to form bonds with electrophiles, facilitating the formation of new chemical compounds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
N,n-diisopropylamine hydrobromide can be compared with other similar compounds such as:
Diisopropylamine: A secondary amine with similar nucleophilic properties but without the bromide ion.
N,n-diisopropylethylamine: Another secondary amine with an ethyl group instead of a bromide ion, used in similar applications.
Triisopropylamine: A tertiary amine with three isopropyl groups, used as a base in organic synthesis
This compound is unique due to its specific combination of nucleophilic properties and the presence of the bromide ion, making it particularly useful in certain synthetic applications.
Properties
IUPAC Name |
di(propan-2-yl)azanium;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.BrH/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJXMUOJNZXYHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[NH2+]C(C)C.[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.